

# RV01: A Targeted Radiopharmaceutical Remodeling the Tumor Microenvironment

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## Compound of Interest

Compound Name: RV01

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**RV01**, also known as Betabart, is a first-in-class radiopharmaceutical therapeutic agent poised to enter Phase 1 clinical trials in late 2025. It is a monoclonal antibody that targets the 4Ig isoform of the B7H3 immune checkpoint molecule, conjugated to the beta-emitting radionuclide Lutetium-177. B7H3 is overexpressed in a wide array of aggressive solid tumors, including prostate cancer, and its presence is often correlated with poor clinical outcomes. **RV01** is engineered to deliver a precise, localized dose of radiation to B7H3-expressing cancer cells, thereby aiming to maximize tumoricidal effects while minimizing off-target toxicity to healthy tissues. This guide provides a comprehensive overview of **RV01**'s core components, its proposed mechanism of action within the tumor microenvironment (TME), and the foundational preclinical evidence supporting its clinical development.

## Introduction to RV01

**RV01** is a novel investigational agent developed by Radiopharm Ventures, a collaboration between Radiopharm Theranostics and MD Anderson Cancer Center. It represents a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic potential of a radionuclide.

- **Target:** The 4Ig isoform of B7H3 (CD276), an immune checkpoint molecule. B7H3 is minimally expressed in normal tissues but is aberrantly overexpressed in many cancers,

where it is implicated in immune evasion and tumor progression.[1]

- **Therapeutic Payload:** Lutetium-177 ( $^{177}\text{Lu}$ ), a medium-energy beta-emitter with a half-life of 6.7 days. The beta particles emitted by  $^{177}\text{Lu}$  travel a short distance in tissue, enabling localized cell killing.[2]  $^{177}\text{Lu}$  also emits low-energy gamma photons, which allows for non-invasive imaging and dosimetry calculations.[2]

Preclinical studies have indicated promising results for **RV01**, including tumor shrinkage and prolonged survival in animal models.[1] A notable characteristic of **RV01** is its hepatic clearance, which may mitigate the renal toxicity often associated with other radiopharmaceuticals.[1]

## The Role of B7H3 in the Tumor Microenvironment

B7H3 is a multifaceted immune checkpoint molecule that contributes to an immunosuppressive TME and promotes tumor progression through various signaling pathways.[3][4] Understanding the function of B7H3 is critical to appreciating the therapeutic rationale for **RV01**.

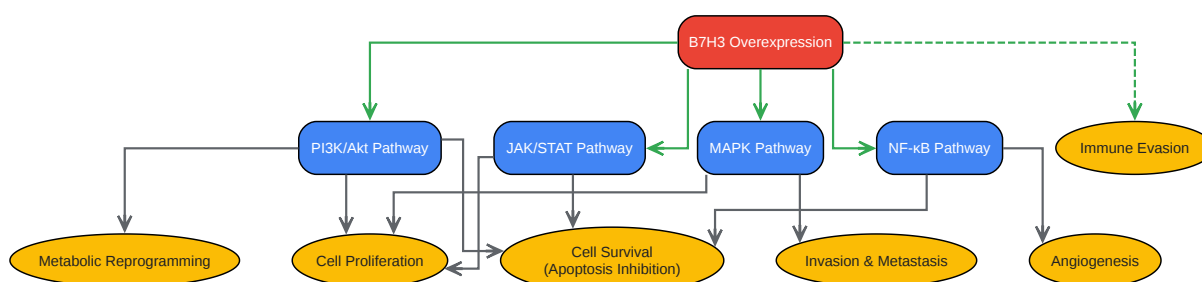
### Immune Evasion

B7H3 is understood to play a significant role in suppressing anti-tumor immunity.[5] Its overexpression on tumor cells can lead to:

- **Inhibition of T-cell function:** B7-H3 is thought to deliver an inhibitory signal to T cells, dampening their activation, proliferation, and cytotoxic activity.[5]
- **Modulation of Tumor-Associated Macrophages (TAMs):** B7-H3 may influence the polarization of TAMs towards an M2-like phenotype, which is associated with immunosuppression, tumor promotion, and tissue remodeling.[5] It may also promote immunosuppression through the CCL2-CCR2-M2 macrophage axis.[1]

### Pro-Tumorigenic Signaling

Beyond its role in immune modulation, B7H3 directly promotes cancer cell proliferation, survival, invasion, and metastasis by activating several key intracellular signaling pathways.[3][4]



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Caption: B7H3-mediated signaling pathways promoting tumorigenesis.

## RV01 Mechanism of Action in the Tumor Microenvironment

**RV01**'s therapeutic effect is primarily driven by the targeted delivery of beta-radiation from  $^{177}\text{Lu}$  to B7H3-expressing tumor cells. This localized radiation induces DNA damage, leading to cancer cell death.[6][7] Beyond direct cytotoxicity, this process is hypothesized to modulate the TME in several ways.

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Caption: Workflow for a preclinical tumor growth inhibition study.

- **Animal Model:** Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.
- **Tumor Cell Implantation:** B7H3-positive human cancer cells are implanted subcutaneously into the flank of the mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- **Treatment Administration:** **RV01**, vehicle control, or other control antibodies are administered, typically via a single intravenous injection.
- **Monitoring:** Tumor dimensions and animal body weight are measured regularly. Animal health is monitored throughout the study.
- **Endpoint:** The study is concluded when tumors reach a maximum ethical size, or at a pre-specified time point. Survival is also monitored.
- **Data Analysis:** Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups. Kaplan-Meier survival curves are generated.

## In Vivo Biodistribution Study

- **Animal Model and Tumor Implantation:** Similar to the efficacy study, tumor-bearing mice are used.
- **Radiopharmaceutical Administration:** A known activity of <sup>177</sup>Lu-**RV01** is injected intravenously.
- **Time Points:** Cohorts of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours).

- **Tissue Collection:** Tumors, blood, and major organs (liver, kidneys, spleen, lungs, bone, muscle, etc.) are harvested and weighed.
- **Radioactivity Measurement:** The radioactivity in each tissue sample is measured using a gamma counter.
- **Data Analysis:** The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data provides insights into tumor targeting, clearance routes, and potential off-target accumulation.

## Assessment of Immune Cell Infiltration

- **Treatment and Tumor Collection:** Tumors are harvested from treated and control mice at specified time points after **RV01** administration.
- **Immunohistochemistry (IHC) or Immunofluorescence (IF):** Tumor sections are stained with antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD68 for macrophages, FoxP3 for regulatory T cells) to visualize and quantify immune cell infiltration.
- **Flow Cytometry:** Tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various immune cell markers and analyzed by flow cytometry to quantify the proportions of different immune cell populations.
- **Gene Expression Analysis:** RNA is extracted from tumor tissue, and quantitative PCR (qPCR) or RNA-sequencing is performed to measure the expression of genes associated with different immune cell types and functions.

## Future Directions and Clinical Translation

**RV01** has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with a first-in-human Phase 1 clinical trial anticipated to commence in the fourth quarter of 2025. [1] This trial will likely be a dose-escalation study in patients with various B7H3-positive solid tumors to establish the safety, tolerability, and recommended Phase 2 dose of **RV01**. Future studies will be crucial to confirm the preclinical findings in humans, to identify the patient populations most likely to benefit from this therapy, and to explore potential combination strategies with other immunotherapies or standard-of-care treatments.

## Conclusion

**RV01** is a promising, next-generation radiopharmaceutical that leverages the overexpression of B7H3 on solid tumors to deliver targeted radiation therapy. Its mechanism of action holds the potential to not only directly kill cancer cells but also to favorably modulate the tumor microenvironment, potentially stimulating a host anti-tumor immune response. While detailed quantitative preclinical data remains proprietary, the qualitative descriptions of its efficacy and unique biodistribution profile provide a strong rationale for its ongoing clinical development. The forthcoming Phase 1 trial will be a critical step in evaluating the therapeutic potential of **RV01** for patients with difficult-to-treat solid tumors.

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